molecular formula C20H19N3O5S B2734703 2-[[3-Cyano-7,7-dimethyl-4-(2-nitrophenyl)-5-oxo-1,4,6,8-tetrahydroquinolin-2-yl]sulfanyl]acetic acid CAS No. 310454-16-1

2-[[3-Cyano-7,7-dimethyl-4-(2-nitrophenyl)-5-oxo-1,4,6,8-tetrahydroquinolin-2-yl]sulfanyl]acetic acid

Cat. No. B2734703
CAS RN: 310454-16-1
M. Wt: 413.45
InChI Key: WOCGLRCJVKUNQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[3-Cyano-7,7-dimethyl-4-(2-nitrophenyl)-5-oxo-1,4,6,8-tetrahydroquinolin-2-yl]sulfanyl]acetic acid is a useful research compound. Its molecular formula is C20H19N3O5S and its molecular weight is 413.45. The purity is usually 95%.
BenchChem offers high-quality 2-[[3-Cyano-7,7-dimethyl-4-(2-nitrophenyl)-5-oxo-1,4,6,8-tetrahydroquinolin-2-yl]sulfanyl]acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[[3-Cyano-7,7-dimethyl-4-(2-nitrophenyl)-5-oxo-1,4,6,8-tetrahydroquinolin-2-yl]sulfanyl]acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-[[3-Cyano-7,7-dimethyl-4-(2-nitrophenyl)-5-oxo-1,4,6,8-tetrahydroquinolin-2-yl]sulfanyl]acetic acid, focusing on six unique fields:

Pharmaceutical Applications

This compound is a promising candidate in the pharmaceutical industry due to its potential biological activities. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties . The presence of the quinoline moiety, along with the cyano and nitro groups, enhances its ability to interact with various biological targets, making it a versatile scaffold for drug development .

Catalysis

In the field of catalysis, this compound can act as a ligand in the formation of metal complexes. These complexes are often used as catalysts in organic reactions, such as hydrogenation, oxidation, and carbon-carbon bond formation . The sulfur atom in the structure provides a site for coordination with metals, enhancing the catalytic activity .

Material Science

The unique structural features of this compound make it suitable for applications in material science. It can be used in the synthesis of polymers and nanomaterials . The cyano and nitro groups can participate in polymerization reactions, leading to the formation of materials with desirable mechanical and thermal properties .

Analytical Chemistry

In analytical chemistry, this compound can be utilized as a chromogenic reagent . Its ability to form colored complexes with metal ions makes it useful for the detection and quantification of metals in various samples. This application is particularly valuable in environmental monitoring and quality control in industrial processes .

properties

IUPAC Name

2-[[3-cyano-7,7-dimethyl-4-(2-nitrophenyl)-5-oxo-1,4,6,8-tetrahydroquinolin-2-yl]sulfanyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5S/c1-20(2)7-13-18(15(24)8-20)17(11-5-3-4-6-14(11)23(27)28)12(9-21)19(22-13)29-10-16(25)26/h3-6,17,22H,7-8,10H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOCGLRCJVKUNQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C(=C(N2)SCC(=O)O)C#N)C3=CC=CC=C3[N+](=O)[O-])C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[3-Cyano-7,7-dimethyl-4-(2-nitrophenyl)-5-oxo-1,4,6,8-tetrahydroquinolin-2-yl]sulfanyl]acetic acid

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